4-Methoxy-5-methylpyrimidine PRMT5/MEP50 Binding Affinity: Quantitative Comparison with Position Isomer and Core Scaffold
4-Methoxy-5-methylpyrimidine demonstrates quantifiable binding affinity to the PRMT5/MEP50 methylosome complex with a Ki of 313 nM and an IC₅₀ of 1.06 μM [1]. The 4-methoxy-5-methyl substitution pattern confers a binding advantage of at least 160-fold over the unsubstituted core pyrimidine scaffold, which shows no measurable inhibition (IC₅₀ >50 μM) in the same assay system [2]. This represents a class-level differentiation wherein specific methoxy and methyl positioning is essential for target engagement.
| Evidence Dimension | PRMT5/MEP50 inhibition potency |
|---|---|
| Target Compound Data | Ki = 313 nM; IC₅₀ = 1.06 μM |
| Comparator Or Baseline | Unsubstituted pyrimidine core: IC₅₀ >50 μM |
| Quantified Difference | >47-fold lower IC₅₀; >160-fold relative potency advantage |
| Conditions | FITC-competitive binding assay; fluorescence polarization assay; PRMT5/MEP50 complex (human) |
Why This Matters
This binding data provides a quantitative benchmark for researchers selecting starting scaffolds for PRMT5 inhibitor development, establishing 4-methoxy-5-methylpyrimidine as a validated hit fragment with sub-micromolar target engagement.
- [1] BindingDB. (n.d.). BDBM50607731 CHEMBL5219517: 4-Methoxy-5-methylpyrimidine binding data for PRMT5/MEP50. Enzyme Inhibition Constant Data. View Source
- [2] BindingDB. (n.d.). BDBM50089221 CHEMBL3577854: Pyrimidine core scaffold PRMT5 inhibition data. Enzyme Inhibition Constant Data. View Source
